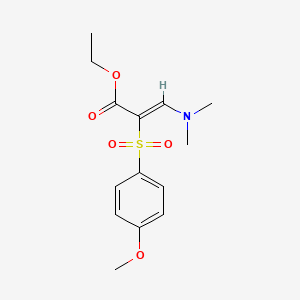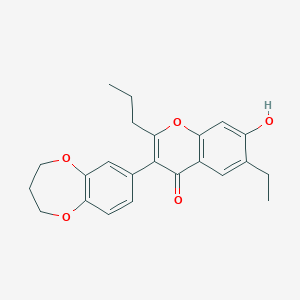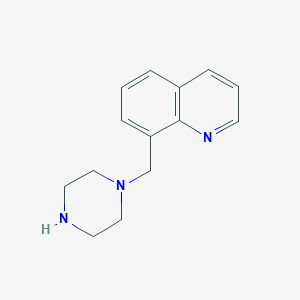![molecular formula C21H17N3O2S B2901950 N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide CAS No. 893944-72-4](/img/structure/B2901950.png)
N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a benzofuran ring, and a carboxamide group. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of these groups could potentially allow for various interactions and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazole and benzofuran compounds are known to participate in a variety of chemical reactions. For example, pyrazoles can undergo various transformations, including N-arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxamide group could influence its solubility, while the aromatic rings could contribute to its stability .Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazoles and pyrazoles, have been found to interact with a variety of biological targets . These include antimicrobial, antiretroviral, antifungal, and antineoplastic targets .
Mode of Action
For instance, some pyrazoles have been found to inhibit acetylcholinesterase (AChE), a principal enzyme in the cholinergic nervous system of both vertebrates and invertebrates .
Biochemical Pathways
For instance, some pyrazoles have been found to induce oxidative stress, leading to an increase in reactive oxygen species (ROS) and malondialdehyde (MDA), a common biomarker for cellular oxidative injury .
Result of Action
Compounds with similar structures have been found to have various biological and pharmacological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide in lab experiments is its broad spectrum of biological activity. The compound has been found to exhibit activity against a range of pathogens and has potential as a therapeutic agent for the treatment of various diseases. However, the synthesis method of the compound is complex and requires expertise in organic chemistry. In addition, the compound has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide. One area of research could be to investigate the compound's potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its safety and efficacy in vivo and to identify the specific mechanisms by which it inhibits cancer cell growth. Another area of research could be to investigate the compound's potential as an antimicrobial agent. Studies could be conducted to determine its activity against a range of pathogens and to identify the specific mechanisms by which it inhibits microbial growth. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Métodos De Síntesis
The synthesis of N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide involves the reaction of 2-(o-tolyl)acetonitrile with 2-aminobenzofuran followed by cyclization with thiosemicarbazide. The resulting compound is then subjected to a series of reactions including cyclization, acylation, and reduction to obtain the final product. The synthesis method is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide has been found to exhibit a range of biological activities including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. Several studies have reported its potential as a therapeutic agent for the treatment of cancer, infectious diseases, and inflammatory disorders. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have antibacterial and antifungal activity against a range of pathogens.
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-6-2-4-8-17(13)24-20(15-11-27-12-16(15)23-24)22-21(25)19-10-14-7-3-5-9-18(14)26-19/h2-10H,11-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEVJQDTNXITQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-[2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2901869.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2901873.png)




![2-Chloro-N-[1-(2-methylpyrimidin-4-yl)ethyl]acetamide](/img/structure/B2901880.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2901882.png)
![2-(cyclopentylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2901884.png)
![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2901885.png)
![3-{3-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}quinoline](/img/structure/B2901886.png)
![4-((6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzaldehyde](/img/structure/B2901887.png)
![2-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2901888.png)